molecular formula C21H16FN3O3S B14125596 N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B14125596
M. Wt: 409.4 g/mol
InChI Key: VGWPZKYHBHSDSY-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative featuring a 2-fluorobenzyl group at the N-position and a thiophen-2-ylmethyl substituent at the 3-position of the tetrahydroquinazoline core. The compound’s structure combines aromatic fluorination and heterocyclic thiophene motifs, which are known to influence pharmacokinetic properties and target binding.

Properties

Molecular Formula

C21H16FN3O3S

Molecular Weight

409.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C21H16FN3O3S/c22-17-6-2-1-4-14(17)11-23-19(26)13-7-8-16-18(10-13)24-21(28)25(20(16)27)12-15-5-3-9-29-15/h1-10H,11-12H2,(H,23,26)(H,24,28)

InChI Key

VGWPZKYHBHSDSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=CS4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with a thiophene derivative, followed by the introduction of the fluorobenzyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like potassium carbonate (K2CO3) and solvents like DMF.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide C₂₂H₁₇FN₃O₃S 437.45 g/mol 2-fluorobenzyl, thiophen-2-ylmethyl Fluorine enhances lipophilicity; thiophene may modulate electronic properties.
N-benzyl-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (BG16211) C₁₉H₁₇N₃O₃ 335.36 g/mol Benzyl, allyl Lacks fluorine and thiophene; allyl group may increase reactivity.
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate C₂₂H₁₇ClN₂O₃S 424.90 g/mol 2-chlorobenzylthio, phenyl Chlorine and thioether linkage enhance steric bulk and potential stability.
(3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(4-methylpiperazin-1-yl)methyl]propyl}-tetrahydroisoquinoline-3-carboxamide C₂₂H₃₅N₅O₂·3HCl 554.96 g/mol (free base) Piperazine, hydroxy Tetrahydroisoquinoline scaffold with polar piperazine for solubility.

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine/Benzyl: The 2-fluorobenzyl group in the title compound improves metabolic stability and membrane permeability compared to non-fluorinated analogs like BG16211 . Chlorinated derivatives (e.g., ) exhibit higher molecular weights and altered steric profiles.
  • Thiophene vs. Allyl groups (e.g., BG16211) may confer reactivity but reduce stability.

Spectroscopic Characterization

  • IR Spectroscopy : Absence of C=O stretches (~1660–1680 cm⁻¹) in triazole derivatives () confirms cyclization, a principle applicable to quinazoline tautomer analysis.
  • NMR : Distinct ¹H-NMR signals for fluorobenzyl (δ 4.5–5.0 ppm for CH₂) and thiophene protons (δ 6.5–7.5 ppm) would differentiate the title compound from analogs like BG16211 .

Biological Activity

N-(2-fluorobenzyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The compound has a complex structure that includes a quinazoline core with various substituents that potentially influence its biological activity. The presence of the thiophene ring and fluorobenzyl group may enhance its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have shown cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound 20bHepG-24.37±0.7Induces apoptosis and cell cycle arrest
Compound 20bA-5498.03±0.5Affects tubulin polymerization
N-(2-fluorobenzyl)...TBDTBDTBD

*Data adapted from recent studies on thiophene derivatives .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of DNA/RNA Synthesis : Similar compounds have been shown to inhibit nucleic acid synthesis without affecting protein synthesis.
  • Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
  • Interaction with Key Kinases : The heteroatoms in the structure can form interactions with kinases involved in tumorigenesis.

Case Studies

Recent studies have focused on the synthesis and evaluation of thiophene derivatives for their anticancer properties. For example:

  • Synthesis and Evaluation : A series of new 1,3,4-thiadiazoles were synthesized and evaluated for their activity against HepG-2 and A-549 cell lines. The promising results led to further investigation into their mechanisms .
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds interact with target proteins such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

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